nymphaeol B
Description
Properties
Molecular Formula |
C25H28O6 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-18-17(9-10-19(27)25(18)30)22-13-21(29)24-20(28)11-16(26)12-23(24)31-22/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+/t22-/m0/s1 |
InChI Key |
ILCMVLORKWIOOH-CEMXSPGASA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)O)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C |
Synonyms |
propolin D |
Origin of Product |
United States |
Scientific Research Applications
Antiangiogenic Properties
Nymphaeol B has shown significant potential in inhibiting angiogenesis, which is the formation of new blood vessels from existing ones. This process is crucial in tumor growth and metastasis.
- In Vivo Studies : Research indicates that this compound exhibits antiangiogenic effects in the chorioallantoic membrane (CAM) assay. In this study, this compound was administered at doses of 12.5 µg/egg and 25 µg/egg, demonstrating a dose-dependent inhibition of new vessel formation .
- Mechanism of Action : The compound appears to exert its effects by targeting signaling pathways involved in angiogenesis. Specifically, it inhibits the mitogen-activated protein kinase (MAPK) pathway, which is critical for endothelial cell proliferation and migration .
Dental Applications
This compound has been investigated for its role in promoting odontoblast differentiation and dentine formation, making it a candidate for regenerative dental therapies.
- Odontoblast Differentiation : A study demonstrated that this compound promotes the differentiation of dental pulp stem cells (DPSCs) into odontoblast-like cells. This was evidenced by increased calcium mineral deposition and expression of odontogenic markers .
- In Vivo Effects : In experiments involving tooth germ explants, this compound significantly enhanced dentine formation and root elongation, suggesting its potential utility in dental repair and regeneration .
Anti-Inflammatory Effects
The compound also exhibits notable anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.
- Mechanism of Action : this compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandins in macrophage cells. It effectively reduces cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation .
- Cytotoxicity Studies : In cytotoxicity assays on RAW 264.7 cells, this compound did not exhibit significant toxicity at therapeutic concentrations, indicating its safety profile for potential therapeutic use .
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective properties, particularly related to neurodegenerative diseases such as Alzheimer's.
- Acetylcholinesterase Inhibition : this compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease pathology. The compound showed promising results with IC50 values comparable to conventional drugs used for Alzheimer's treatment .
Data Summary Table
Preparation Methods
Plant Sources and Solvent Extraction
Nymphaeol B is predominantly extracted from Macaranga tanarius leaves and Okinawan propolis. Ethanol-water mixtures (e.g., 90% ethanol, 10% water) are commonly used for maceration, achieving efficient solubilization of prenylated flavonoids. Frozen leaves are typically thawed, fragmented, and soaked in solvent for 1–2 weeks, followed by filtration and lyophilization to obtain a crude extract.
Table 1: Solvent Systems for this compound Extraction
Sequential Extraction for Enhanced Purity
A patent-described method involves sequential extraction using hot water (95°C, 30 minutes) followed by ethanol immersion (3 days) to remove polar impurities and concentrate this compound. This dual-phase approach increases the geranylated flavonoid content to 40–50% in the final lyophilized powder.
Chromatographic Purification
Crude extracts are fractionated via silica gel column chromatography with hexane-ethyl acetate gradients (e.g., 6:4 v/v). Further purification employs preparative HPLC on ODS columns using acetonitrile-water (6:4) with 0.1% trifluoroacetic acid, yielding this compound at >95% purity.
Key Parameters for HPLC Purification:
-
Column: YMC-Pack ODS (20 × 250 mm)
-
Mobile Phase: CH₃CN:H₂O (6:4) + 0.1% TFA
-
Flow Rate: 9 mL/min
-
Detection: UV at 288 nm
Chemical Synthesis of this compound
Challenges in Regioselective Prenylation
Total synthesis of this compound remains underdeveloped, but analogous flavanones like (±)-tanariflavanones B provide insights. A pivotal step involves regioselective synthesis of 5-formaldehyde-8-hydroxy-2-[4′-methyl-3′-pentenyl]-dihydro-1-benzopyran , a precursor for constructing the geranylated A-ring.
Synthetic Route for Analogous Compounds
-
Core Flavanone Formation: Aldol condensation of 2,4,6-trihydroxyacetophenone with cinnamaldehyde derivatives yields the flavanone backbone.
-
Geranyl Introduction: Mitsunobu reaction or palladium-catalyzed coupling attaches the geranyl moiety to the C-2′ position.
-
Deprotection: Selective removal of methyl or acetyl protecting groups using BBr₃ or NaOH achieves the target tetrahydroxy configuration.
Table 2: Synthetic Yield Comparison for Prenylated Flavanones
| Compound | Key Step | Total Yield |
|---|---|---|
| (±)-Tanariflavanones B | Regioselective deprotection | 10.4% |
| This compound (model) | Geranyl coupling optimization | Not reported |
Analytical Characterization
Structural Confirmation
Purity Assessment
Reverse-phase HPLC with diode-array detection (DAD) is standard for quantifying this compound. A retention time of 22.5 minutes under the conditions in Section 1.3 indicates ≥95% purity.
Yield Optimization Strategies
Solvent Polarity Adjustments
Increasing ethanol concentration from 70% to 90% improves this compound recovery by 20% in Macaranga tanarius extracts. Adding 0.1% TFA in the mobile phase reduces peak tailing during HPLC, enhancing resolution.
Temperature Effects
Hot water pre-treatment (95°C, 30 minutes) denatures plant proteins, facilitating subsequent ethanol extraction and increasing this compound yield by 15%.
Applications and Implications
This compound’s radical scavenging (IC₅₀ = 7.1 µM against DPPH) and antiangiogenic activities (25 µg/egg in CAM assays) underscore its biomedical relevance. Efficient preparation methods are critical for preclinical studies, particularly in cancer and oxidative stress research.
Q & A
Q. What analytical methods are recommended for identifying and characterizing nymphaeol B in natural product extracts?
this compound, a prenylated flavonoid, requires rigorous characterization using high-performance liquid chromatography (HPLC) paired with ultraviolet (UV) detection for preliminary separation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and mass spectrometry (MS) are essential for structural elucidation. For reproducibility, experimental protocols should detail solvent systems, column specifications, and calibration standards. Cross-referencing spectral data with published databases (e.g., SciFinder, PubChem) ensures accuracy .
Q. What in vitro assays are commonly used to evaluate the antioxidant activity of this compound?
Standard assays include:
- DPPH radical scavenging : Measures reduction of 2,2-diphenyl-1-picrylhydrazyl radicals at 517 nm.
- ABTS⁺ decolorization : Quantifies inhibition of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals.
- FRAP assay : Evaluates ferric ion reduction capacity. Experimental design must include positive controls (e.g., ascorbic acid), triplicate measurements, and IC₅₀ calculations. Normalize results to compound concentration and purity (≥95%) to ensure comparability across studies .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data of this compound across different experimental models?
Contradictions in bioactivity (e.g., anti-inflammatory vs. pro-oxidant effects) often arise from variations in cell lines, solvent systems, or dosage ranges. To resolve these:
- Conduct comparative dose-response studies across multiple models (e.g., RAW 264.7 macrophages, human keratinocytes).
- Standardize solvent controls (e.g., DMSO concentrations ≤0.1%) to eliminate artifacts.
- Perform meta-analyses of existing data to identify confounding variables (e.g., pH, temperature) .
Q. What strategies are effective for isolating this compound from complex propolis matrices while maintaining structural integrity?
Isolation challenges include co-elution with structurally similar flavonoids (e.g., nymphaeol A). A validated protocol involves:
- Fractionation : Use column chromatography with silica gel or Sephadex LH-20.
- Purification : Semi-preparative HPLC with a C18 column (acetonitrile/water gradient).
- Validation : Compare retention times and spectral data against authenticated standards. Document purity via HPLC-UV (λ = 280 nm) and quantify degradation products under varying storage conditions .
Q. How should longitudinal studies be designed to assess the chronic toxicity of this compound in preclinical models?
Follow OECD Guidelines 452 (chronic toxicity) and 453 (carcinogenicity):
- Dosing : Administer this compound orally (0–1000 mg/kg/day) to rodents over 12–24 months.
- Endpoints : Monitor hematological parameters, organ weights, and histopathology.
- Statistical power : Use ≥50 animals per group to detect low-incidence adverse effects. Include interim sacrifices to assess time-dependent toxicity .
Q. How can computational methods complement experimental approaches in studying this compound's structure-activity relationships?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or NF-κB. Molecular dynamics (MD) simulations (100 ns trajectories) evaluate stability of ligand-receptor complexes. Validate computational results with in vitro enzymatic inhibition assays. Cross-correlate data with QSAR models to prioritize synthetic analogs for testing .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
